molecular formula C17H18O2 B1224162 Isoeugenol benzyl ether CAS No. 128839-47-4

Isoeugenol benzyl ether

Cat. No.: B1224162
CAS No.: 128839-47-4
M. Wt: 254.32 g/mol
InChI Key: YKSSSKBJDZDZTD-CLTKARDFSA-N
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Description

Isoeugenol benzyl ether, also known as benzyl isoeugenol or fema 3698, belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP).

Properties

CAS No.

128839-47-4

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

2-methoxy-1-phenylmethoxy-4-[(Z)-prop-1-enyl]benzene

InChI

InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3/b7-3-

InChI Key

YKSSSKBJDZDZTD-CLTKARDFSA-N

Isomeric SMILES

C/C=C\C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC

SMILES

CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC

melting_point

58-60°C

120-11-6

physical_description

Solid
White to ivory-coloured crystalline powder;  faint, floral aroma of rose-carnation

solubility

Insoluble in water, soluble in oils
soluble (in ethanol)

Synonyms

enzyl 2-methoxy-4-propenylphenyl ether
benzyl isoeugenol
isoeugenol benzyl ethe

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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